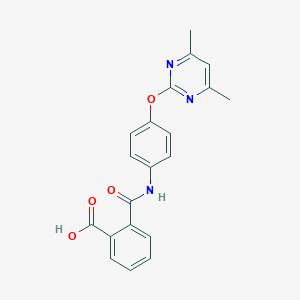
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid, also known as DMP 840, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the benzoic acid family and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Mecanismo De Acción
The exact mechanism of action of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. This compound 840 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. Additionally, this compound 840 has been shown to inhibit the activity of several enzymes involved in tumor growth, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound 840 has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound 840 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 in lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs. Additionally, this compound 840 has been shown to exhibit low toxicity and good bioavailability, making it a suitable compound for in vivo studies. However, one of the limitations of using this compound 840 is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for the research and development of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 840 and its potential therapeutic applications in various diseases. Finally, the development of new analogs of this compound 840 with improved potency and selectivity may lead to the discovery of new drugs for the treatment of inflammation and cancer.
Métodos De Síntesis
The synthesis of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 involves several steps, starting with the synthesis of 4,6-dimethyl-2-pyrimidinol, which is then converted into 4,6-dimethyl-2-pyrimidinyl chloroformate. The next step involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloroformate with 4-hydroxyphenylurea to form 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea. The final step involves the reaction of 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea with 4-carboxybenzoyl chloride to yield the final product, this compound 840.
Aplicaciones Científicas De Investigación
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound 840 exhibits potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C20H17N3O4 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[[4-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O4/c1-12-11-13(2)22-20(21-12)27-15-9-7-14(8-10-15)23-18(24)16-5-3-4-6-17(16)19(25)26/h3-11H,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
JCSRFTJADKRLFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
SMILES canónico |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
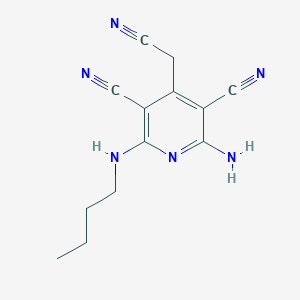
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)
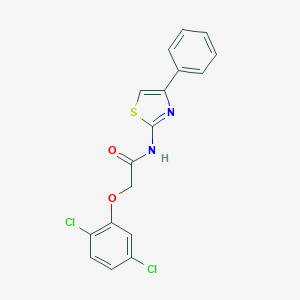
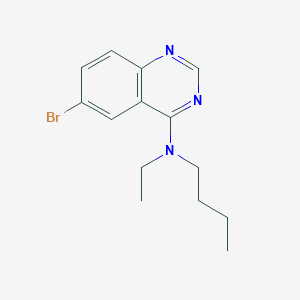
![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
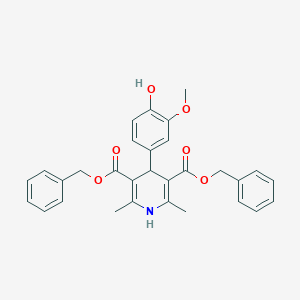
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
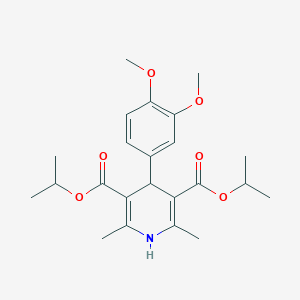
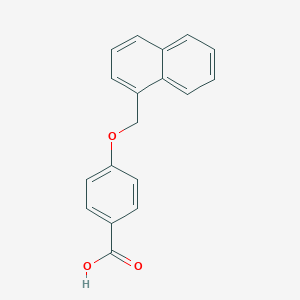
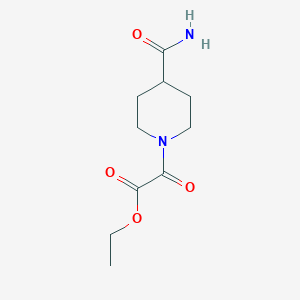
![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)